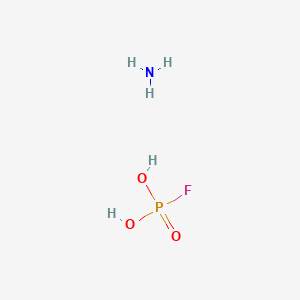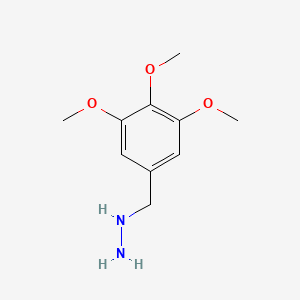
4-Aminoisoquinoline-1-carbonitrile
Overview
Description
4-Aminoisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Aminoisoquinoline-1-carbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines, which are of interest for their potential biological activities (El-Dean, Radwan, & Zaki, 2008). Similarly, its derivatives have been explored for the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, highlighting its versatility in organic synthesis (Elkholy & Morsy, 2006).
Antimicrobial and Antifungal Applications
Compounds derived from this compound have been investigated for their antimicrobial activities. A study reported the synthesis of compounds with potential antimicrobial properties, suggesting the utility of this compound derivatives in developing new antimicrobial agents (Gholap et al., 2007).
Corrosion Inhibition
Quinoline derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for metals in acidic media. These studies reveal the potential of such compounds in protecting metals from corrosion, which is critical in industrial applications (Singh, Srivastava, & Quraishi, 2016; Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).
Cancer Research
This compound derivatives have been synthesized and evaluated as potential inhibitors of cancer cell growth. These compounds target specific receptors or enzymes involved in cancer progression, demonstrating the compound's applicability in designing new anticancer therapies (Shaheen, El-Emam, & El-Gohary, 2020).
Kinase Inhibition
A series of 4-anilinoquinoline-3-carbonitrile derivatives have been prepared as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. These studies underscore the therapeutic potential of this compound derivatives in treating diseases where EGFR and HER-2 are implicated (Wissner et al., 2003).
Mechanism of Action
Target of Action
4-Aminoisoquinoline-1-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium parasites , which cause malaria . These compounds interact with the parasite’s heme detoxification pathway, disrupting its survival and proliferation .
Mode of Action
The compound’s mode of action is multi-factorial. It has the ability to target lipids, inhibit the formation of haemozoin (a by-product of heme metabolism in the parasite), and generate reactive oxygen species . By inhibiting haemozoin formation, the compound prevents the detoxification of free heme, which is toxic to the parasite .
Biochemical Pathways
The affected biochemical pathway is the heme detoxification pathway in Plasmodium parasites . The disruption of this pathway leads to an accumulation of toxic free heme, which damages the parasite and prevents its proliferation .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is brain-permeant . It is also an inhibitor of CYP1A2 and CYP3A4, enzymes involved in drug metabolism .
Result of Action
The result of the compound’s action is the inhibition of Plasmodium parasite growth and proliferation , leading to the prevention and treatment of malaria . This is achieved through the disruption of the parasite’s heme detoxification pathway .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP3A4 enzymes
Cellular Effects
Derivatives of 4-aminoquinoline, a related compound, have been found to have anti-malarial, anti-asthmatic, antibacterial, anti-fungal, antiviral, and anti-inflammatory properties . These effects are likely due to the influence of these compounds on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with CYP1A2 and CYP3A4 enzymes, potentially leading to enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that the compound has a high stability and is not prone to rapid degradation .
Metabolic Pathways
It is known to interact with CYP1A2 and CYP3A4 enzymes, suggesting that it may be involved in the metabolism of drugs and other xenobiotics .
Properties
IUPAC Name |
4-aminoisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-10-8-4-2-1-3-7(8)9(12)6-13-10/h1-4,6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGQDQQFHALOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619246 | |
| Record name | 4-Aminoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573758-69-7 | |
| Record name | 4-Aminoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)







